molecular formula C15H17N5 B11853018 N-Benzyl-9-propyl-9H-purin-6-amine CAS No. 42240-62-0

N-Benzyl-9-propyl-9H-purin-6-amine

Cat. No.: B11853018
CAS No.: 42240-62-0
M. Wt: 267.33 g/mol
InChI Key: QCPQGILJZBEKPE-UHFFFAOYSA-N
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Description

N-Benzyl-9-propyl-9H-purin-6-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a benzyl group attached to the nitrogen at position 9 of the purine ring and a propyl group at the same position, making it a unique derivative of purine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-9-propyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purin-6-amine with benzyl chloride and propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-9-propyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl and propyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or propyl bromide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Benzyl-9-propyl-9H-purin-6-one, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

N-Benzyl-9-propyl-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in biochemical pathways involving purines.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-9-propyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-9H-purin-6-amine: Lacks the propyl group, making it less hydrophobic.

    N-Benzyl-9-isopropyl-9H-purin-6-amine: Features an isopropyl group instead of a propyl group, affecting its steric and electronic properties.

    N-Benzyl-2-chloro-9H-purin-6-amine:

Uniqueness

N-Benzyl-9-propyl-9H-purin-6-amine is unique due to the presence of both benzyl and propyl groups at position 9 of the purine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

42240-62-0

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N-benzyl-9-propylpurin-6-amine

InChI

InChI=1S/C15H17N5/c1-2-8-20-11-19-13-14(17-10-18-15(13)20)16-9-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,17,18)

InChI Key

QCPQGILJZBEKPE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3

Origin of Product

United States

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